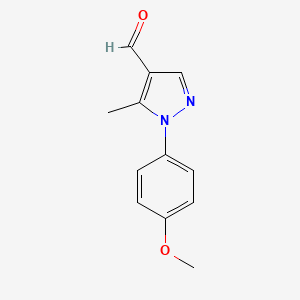

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-10(8-15)7-13-14(9)11-3-5-12(16-2)6-4-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBPJZRAGTVHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381527 | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-44-9 | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes Overview

The compound is primarily synthesized via two main approaches:

- Cyclization of hydrazones derived from 4-methoxyphenylhydrazine and methyl ketones

- Vilsmeier-Haack formylation of substituted pyrazoles

Both routes have been reported in literature and industrial practice, with variations in reagents and conditions to optimize yield and purity.

Hydrazone Cyclization Route

Hydrazone Formation:

4-Methoxyphenylhydrazine is reacted with 3-methyl-2-butanone (or similar methyl ketones) in ethanol to form the hydrazone intermediate. This step typically proceeds at room temperature or with mild heating.Cyclization:

The hydrazone intermediate undergoes cyclization under acidic conditions, often catalyzed by hydrochloric acid, with heating to promote ring closure forming the pyrazole ring.Isolation and Purification:

The crude product is purified by recrystallization or chromatographic techniques to afford 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Hydrazone formation | 4-Methoxyphenylhydrazine + 3-methyl-2-butanone in ethanol | RT to 50 °C | 2–4 hours | Not specified |

| Cyclization | Catalytic HCl in ethanol | Reflux (~78 °C) | 4–6 hours | Moderate to good |

This method benefits from straightforward reagents and mild conditions but requires careful control of acidity and temperature to avoid side reactions.

Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is widely used for formylating pyrazole derivatives at the 4-position, employing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Starting with 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole or its keto form, the reaction mixture is treated with POCl3 and DMF under anhydrous conditions.

- The reaction is initiated at low temperature (0–5 °C) to form the Vilsmeier reagent, then warmed to room temperature or slightly elevated temperatures (up to 80 °C) for several hours.

- The mixture is quenched with ice and neutralized, followed by isolation of the aldehyde product.

| Parameter | Details |

|---|---|

| Reagents | POCl3, DMF (anhydrous) |

| Temperature | 0–5 °C initially, then up to 80–90 °C |

| Reaction Time | 4 hours |

| Solvent | Dry DMF |

| Workup | Quenching with ice, neutralization with NaOH |

| Yield | Good to high (typically >70%) |

This method is highly regioselective for the 4-position formylation and suitable for scale-up with proper moisture control.

Nucleophilic Substitution Route

An alternative approach involves nucleophilic substitution on 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with 4-methoxyphenol in the presence of potassium carbonate (K2CO3) as a base catalyst.

- Requires anhydrous polar aprotic solvents such as DMF or acetonitrile.

- Reaction conducted under reflux conditions.

- The chloro substituent is replaced by the 4-methoxyphenyl group, forming the target compound.

| Parameter | Details |

|---|---|

| Reagents | 5-Chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde, 4-methoxyphenol, K2CO3 |

| Solvent | DMF or acetonitrile |

| Temperature | Reflux (80–120 °C) |

| Reaction Time | Several hours (typically 6–12 h) |

| Yield | Moderate to good |

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Hydrazone Cyclization | 4-Methoxyphenylhydrazine + methyl ketone | Acidic ethanol reflux | Simple reagents, mild conditions | Moderate yields, possible side products | Moderate |

| Vilsmeier-Haack Formylation | Substituted pyrazole | POCl3, DMF, low to moderate heat | High regioselectivity, scalable | Requires anhydrous conditions | High (>70%) |

| Nucleophilic Substitution | 5-Chloro-pyrazole aldehyde + 4-methoxyphenol | K2CO3, DMF, reflux | Direct substitution, good selectivity | Longer reaction times, moisture sensitive | Moderate to good |

Research Findings and Optimization Insights

Reaction Selectivity:

The Vilsmeier-Haack method is preferred for selective formylation at the 4-position of the pyrazole ring, minimizing side reactions and over-formylation.Solvent and Temperature Control:

Anhydrous DMF is critical in the Vilsmeier-Haack reaction to prevent hydrolysis of the reactive intermediates. Temperature control (starting at 0–5 °C) avoids decomposition and improves yield.Catalyst Choice:

In nucleophilic substitution, potassium carbonate is favored over stronger bases to reduce demethylation of the methoxy group and maintain functional group integrity.Scale-Up Considerations:

Continuous flow reactors and automated reagent addition have been applied industrially to improve reproducibility and yield, especially for the Vilsmeier-Haack route.Purification: Column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from ethanol/water mixtures are effective for isolating high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various pharmaceutical applications:

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, demonstrate selective anti-proliferative effects on human cancer cells. Studies have shown that these compounds can inhibit cellular proliferation, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole-based compounds are often associated with anti-inflammatory activities. The presence of the methoxy group in this specific compound enhances its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antifungal and Antiviral Activities

The compound has shown promise in antifungal and antiviral applications. Pyrazole derivatives are known to exhibit activity against various pathogens, making them valuable in developing new antifungal and antiviral medications .

Case Studies

Several studies illustrate the applications of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde:

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. For example, the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in receptor proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with chlorine or trifluoromethyl substituents in analogs (electron-withdrawing), affecting reactivity and intermolecular interactions .

- Melting Points : The target compound’s lower melting point (80–82°C) compared to its carboxylic acid derivative (212–213°C) underscores the role of functional groups in crystallinity .

Biologische Aktivität

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Synthesis and Characterization

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones under acidic conditions. Characterization methods include NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde as an anticancer agent. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : The compound exhibited cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, with IC50 values ranging from 1.25 to 3.98 µM .

- Mechanism of Action : Molecular docking studies suggest that it may inhibit tubulin polymerization, a key process in cancer cell division .

Anti-inflammatory Activity

The anti-inflammatory properties of this pyrazole derivative have been explored through various models:

- Carrageenan-Induced Edema : In vivo studies demonstrated significant reductions in paw edema in rats, indicating potent anti-inflammatory effects comparable to standard drugs like ibuprofen .

- Cytokine Inhibition : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its role in reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has also been investigated:

- Bacterial Strains Tested : The compound was evaluated against various strains including E. coli and S. aureus, showing significant antibacterial activity .

Case Studies

Several case studies have documented the biological efficacy of pyrazole derivatives, including:

- Study on Anticancer Properties : A study reported that derivatives similar to 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde inhibited cancer cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Mechanisms : Research indicated that compounds within this class can modulate inflammatory pathways by inhibiting NF-kB signaling, which is crucial for the expression of many pro-inflammatory genes .

Data Tables

Q & A

Q. What synthetic routes are commonly used to prepare 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, and what are their critical reaction conditions?

The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack formylation. For example:

- Nucleophilic substitution : Reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenol derivatives (e.g., 4-methoxyphenol) in the presence of KCO as a base catalyst. This method requires anhydrous conditions and refluxing in a polar aprotic solvent like DMF or acetonitrile .

- Vilsmeier-Haack reaction : Formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl and DMF. This step is temperature-sensitive (0–5°C initially, then warmed to room temperature) to avoid over-oxidation .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on a combination of:

- Spectroscopy : H/C NMR to identify aldehyde protons (~9.8–10.2 ppm) and aromatic/methoxy groups. IR spectroscopy detects the carbonyl stretch (~1680–1700 cm) .

- X-ray crystallography : Resolves bond lengths and angles, particularly the planar pyrazole ring and methoxy group orientation. For example, C=O bond lengths typically range 1.21–1.23 Å in similar derivatives .

- Elemental analysis : Validates molecular formula (CHNO) with ≤0.3% deviation .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to monitor degradation products .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) as eluent; R ≈ 0.5 for the pure compound .

- Thermogravimetric analysis (TGA) : Stability under heating (decomposition onset >200°C) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural characterization?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism or impurities. Mitigation strategies include:

Q. What strategies optimize regioselectivity in pyrazole functionalization reactions?

Regioselectivity in substitutions (e.g., at C-4 vs. C-5 positions) depends on:

- Electronic effects : Electron-withdrawing groups (e.g., Cl at C-5) direct nucleophiles to C-4. Steric hindrance from the 4-methoxyphenyl group further biases reactivity .

- Catalyst choice : Use of KCO instead of stronger bases (e.g., NaOH) minimizes side reactions like demethylation of the methoxy group .

Q. How can computational methods aid in predicting biological activity or reactivity?

- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G(d)) to study frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic attack .

- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. For pyrazole derivatives, binding affinities (ΔG) < −7 kcal/mol suggest promising activity .

Q. What experimental controls are essential when evaluating biological activity (e.g., antimicrobial assays)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.